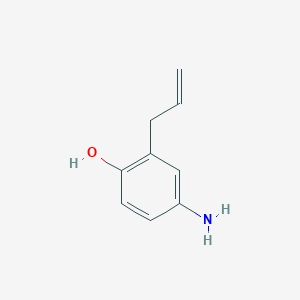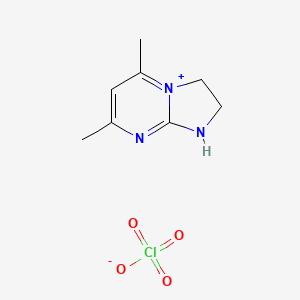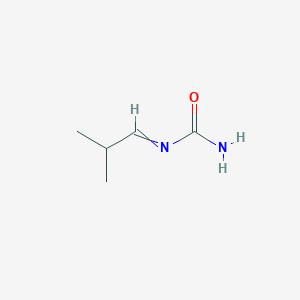
N-(2-Methylpropylidene)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methylpropylidene)urea, also known as isobutylidene diurea, is a derivative of urea. It is a nitrogen-containing compound that has found applications in various fields due to its unique chemical properties. This compound is particularly noted for its role in slow-release fertilizers, where it helps in the gradual release of nitrogen, thereby enhancing the efficiency of nutrient uptake by plants .
準備方法
Synthetic Routes and Reaction Conditions
N-(2-Methylpropylidene)urea can be synthesized through the reaction of isobutyraldehyde with urea. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate. One common method involves the use of phenyliodine diacetate (PIDA) in the presence of an ammonia source, such as ammonium carbamate, in methanol . Another method involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using environmentally friendly and resource-efficient processes. The reaction conditions are optimized to ensure high yields and purity of the product. The use of water as a solvent and the avoidance of toxic volatile organic compounds (VOCs) are common practices to minimize environmental impact .
化学反応の分析
Types of Reactions
N-(2-Methylpropylidene)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted urea compounds .
科学的研究の応用
N-(2-Methylpropylidene)urea has a wide range of scientific research applications:
作用機序
The mechanism by which N-(2-Methylpropylidene)urea exerts its effects is primarily through its slow-release properties. In fertilizers, it gradually releases nitrogen, which is then absorbed by plants over an extended period. This slow-release mechanism helps in maintaining a consistent supply of nitrogen, enhancing plant growth and reducing the need for frequent fertilization .
類似化合物との比較
Similar Compounds
Some compounds similar to N-(2-Methylpropylidene)urea include:
- N,N’-Diisopropylurea
- N,N’-Diethylurea
- N,N’-Dimethylurea
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which imparts unique slow-release properties. This makes it particularly valuable in agricultural applications where controlled nitrogen release is crucial .
特性
CAS番号 |
31772-56-2 |
|---|---|
分子式 |
C5H10N2O |
分子量 |
114.15 g/mol |
IUPAC名 |
2-methylpropylideneurea |
InChI |
InChI=1S/C5H10N2O/c1-4(2)3-7-5(6)8/h3-4H,1-2H3,(H2,6,8) |
InChIキー |
BPBWQJOFULENOZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C=NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[1-(4-Ethylphenyl)ethoxy]carbonyl}benzoate](/img/structure/B14675228.png)


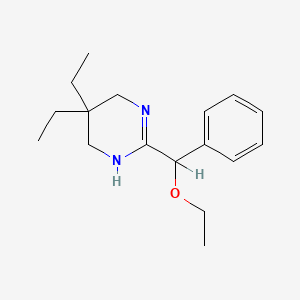

![14-propyl-14H-dibenzo[a,j]xanthene](/img/structure/B14675260.png)
![1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane](/img/structure/B14675261.png)

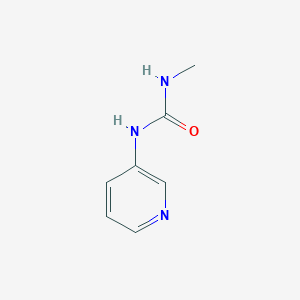
![(E)-N-(Dibenzo[b,d]furan-2-yl)-1-phenylmethanimine](/img/structure/B14675277.png)
![[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride](/img/structure/B14675283.png)
